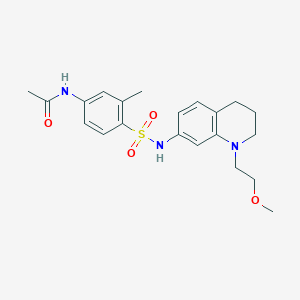
N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-3-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-3-methylphenyl)acetamide is a complex organic compound notable for its intriguing structure and diverse applications in various fields of science and industry. Its molecular configuration, involving a combination of methoxyethyl, tetrahydroquinoline, sulfamoyl, and acetamide groups, suggests potential utility in pharmacological and chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-3-methylphenyl)acetamide typically involves multi-step organic synthesis procedures:
Formation of the 2-methoxyethyl-1,2,3,4-tetrahydroquinoline Core: : This step involves the cyclization of appropriate precursor compounds under reductive amination conditions to form the tetrahydroquinoline ring system.
Introduction of the Sulfamoyl Group: : The sulfamoylation is achieved by reacting the tetrahydroquinoline intermediate with sulfonyl chlorides in the presence of a base such as triethylamine.
Acetamidation: : Finally, the acetamide group is introduced through acylation reactions using acetic anhydride or acetyl chloride in a suitable solvent like dichloromethane.
Industrial Production Methods
For large-scale production, the process is optimized for yield and purity, incorporating flow chemistry techniques to enhance reaction efficiency and product isolation. Continuous flow reactors and automated synthesis protocols are commonly used to ensure consistency and scalability.
化学反应分析
Types of Reactions
Oxidation: : The compound may undergo oxidation, especially at the tetrahydroquinoline ring, leading to various quinoline derivatives.
Reduction: : Reduction reactions can potentially occur at the sulfamoyl group, converting it into other functional groups.
Substitution: : Various substitution reactions can modify the aromatic ring, adding different functional groups that can influence the compound's properties.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halogens (e.g., chlorine, bromine) in the presence of catalysts like iron or aluminum chloride.
Major Products
Depending on the reaction conditions, major products include various substituted quinolines, sulfonamides, and acetylated aromatic compounds.
科学研究应用
Chemistry
This compound is often used as an intermediate in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology
In biological research, it serves as a probe molecule for investigating enzyme interactions and metabolic pathways, given its structural similarity to certain bioactive molecules.
Medicine
Pharmacologically, this compound and its derivatives are explored for potential therapeutic effects, particularly in areas like anti-inflammatory, antimicrobial, and anticancer research.
Industry
In the industrial sector, it finds applications in the synthesis of dyes, pigments, and as a specialty chemical in polymer production.
作用机制
The precise mechanism of action depends on the specific application:
Pharmacological Effects: : It interacts with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Chemical Reactions: : The presence of multiple functional groups facilitates diverse chemical transformations, enabling its use as a versatile intermediate.
相似化合物的比较
Compared to other compounds with similar structures, such as other sulfamoyl-quinoline derivatives, N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-3-methylphenyl)acetamide is unique due to its specific substitution pattern and functional group arrangement. This uniqueness translates to distinct reactivity and application profiles.
List of Similar Compounds
N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-phenyl)acetamide
N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-3-chlorophenyl)acetamide
N-(4-(N-(1-(2-ethoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-3-methylphenyl)acetamide
Would you like more detail on any specific section or another deep dive into a different compound?
属性
IUPAC Name |
N-[4-[[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]sulfamoyl]-3-methylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-15-13-18(22-16(2)25)8-9-21(15)29(26,27)23-19-7-6-17-5-4-10-24(11-12-28-3)20(17)14-19/h6-9,13-14,23H,4-5,10-12H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEUKOZFIRWNFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
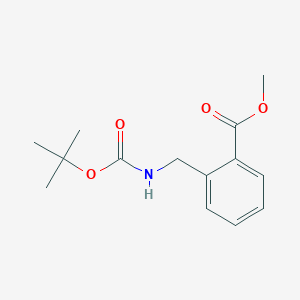
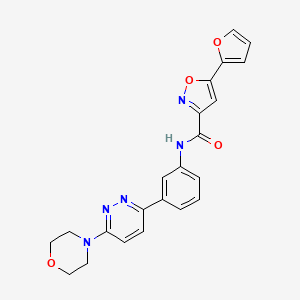

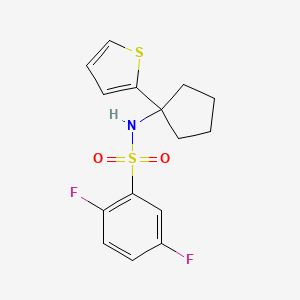
![Propyl[2-(pyrrolidin-1-yl)ethyl]amine](/img/structure/B2714345.png)
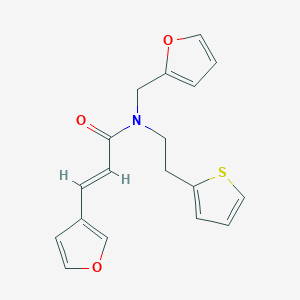
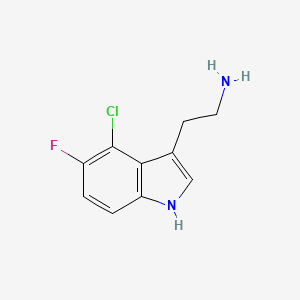
![N-(4-fluorophenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2714349.png)
![2-[(E)-But-2-enyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2714351.png)
![1-(2-Chloro-6-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2714353.png)
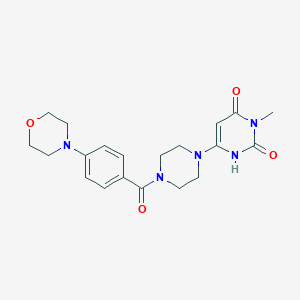

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-mesitylacetamide](/img/structure/B2714357.png)
![2-ethoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide](/img/structure/B2714358.png)
